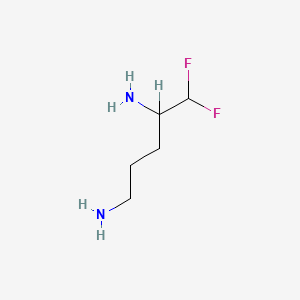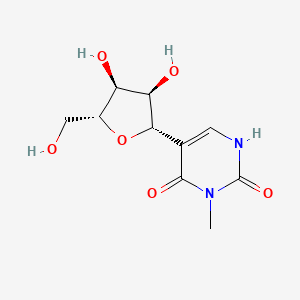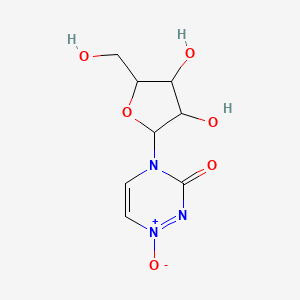
多卡巴明
描述
多卡帕明是一种小分子化合物,属于D1 受体激动剂 和β1-肾上腺素能受体激动剂 。 其化学式为C21H30N2O8S 。虽然多卡帕明并不广为人知,但它具有潜在的治疗应用价值。
科学研究应用
多卡帕明的应用涵盖多个科学领域:
心脏病学: 由于其β1-肾上腺素能受体激动剂活性,它在治疗休克和心力衰竭方面具有潜在用途.
神经科学: 作为 D1 受体激动剂,它可能对神经系统疾病有影响。
药理学: 研究人员正在探索其对血压调节和血管功能的影响。
作用机制
多卡帕明的作用机制包括:
D1 受体激活: 它刺激 D1 受体,导致血管扩张和肾血流量增加。
β1-肾上腺素能受体激活: 通过作用于β1-肾上腺素能受体,它增强心肌收缩力和心率。
生化分析
Biochemical Properties
Docarpamine plays a significant role in biochemical reactions by serving as a prodrug for dopamine. It interacts with various enzymes, including sulfotransferase, monoamine oxidase, and catechol-O-methyltransferase, which are involved in its metabolism. The compound is hydrolyzed in two steps: first, the catechol ester is hydrolyzed to form dide-ethoxycarbonyldocarpamine, and then the amido linkage is hydrolyzed to release free dopamine . These interactions are crucial for the conversion of docarpamine to its active form, dopamine, which then exerts its physiological effects.
Cellular Effects
Docarpamine influences various types of cells and cellular processes by increasing the levels of free dopamine. It activates renal dopamine receptors, leading to renal vasodilation and natriuresis. In cardiac cells, docarpamine exerts a positive inotropic effect by activating cardiac beta-1 receptors via free dopamine . These actions enhance renal and cardiac function without crossing the blood-brain barrier, thus avoiding central nervous system effects even at high doses .
Molecular Mechanism
The molecular mechanism of docarpamine involves its conversion to dopamine, which then binds to and activates dopamine receptors. This activation leads to various downstream effects, including enzyme inhibition or activation and changes in gene expression. For instance, the activation of renal dopamine receptors by free dopamine results in renal vasodilation and natriuresis, while the activation of cardiac beta-1 receptors enhances cardiac contractility . These molecular interactions are essential for the therapeutic effects of docarpamine.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of docarpamine change over time due to its stability and degradation. Docarpamine is designed to protect the catechol and amino moieties of dopamine with ethoxycarbonyl and acetylmethionyl groups, respectively, which enhances its stability and reduces first-pass metabolism . Over time, docarpamine is hydrolyzed to release free dopamine, which then exerts its effects on renal and cardiac function. Long-term studies have shown that docarpamine maintains its efficacy without significant degradation .
Dosage Effects in Animal Models
The effects of docarpamine vary with different dosages in animal models. At therapeutic doses, docarpamine effectively improves renal and cardiac function by increasing free dopamine levels. At high doses, docarpamine may cause adverse effects, such as emesis, although it has a weaker emetic effect compared to levodopa . Threshold effects have been observed, indicating that there is a dose-dependent relationship between docarpamine administration and its physiological effects .
Metabolic Pathways
Docarpamine is involved in metabolic pathways that convert it to free dopamine. The primary enzymes involved in this process are sulfotransferase, monoamine oxidase, and catechol-O-methyltransferase . These enzymes facilitate the hydrolysis of docarpamine to dide-ethoxycarbonyldocarpamine and subsequently to free dopamine. This metabolic pathway is crucial for the therapeutic effects of docarpamine, as it ensures the release of active dopamine in the body .
Transport and Distribution
Docarpamine is transported and distributed within cells and tissues through various mechanisms. It is designed to be orally active, allowing it to be absorbed in the intestinal wall and transported to the liver, where it is converted to free dopamine . The distribution of docarpamine and its metabolites is primarily peripheral, as they do not cross the blood-brain barrier . This selective distribution is beneficial for targeting renal and cardiac functions without affecting the central nervous system .
Subcellular Localization
The subcellular localization of docarpamine and its metabolites is primarily in the peripheral tissues, including the renal and cardiac cells. Docarpamine is designed to protect the catechol and amino moieties of dopamine, ensuring its stability and targeted delivery to specific compartments . The localization of docarpamine in these tissues is essential for its activity and function, as it allows for the selective activation of renal and cardiac dopamine receptors without central nervous system involvement .
准备方法
合成路线:: 多卡帕明的合成路线包括以下步骤:
乙酰化: 从前体化合物开始,氨基发生乙酰化。
硫醇化: 引入硫醇基团(含硫)。
碳酸酯形成: 最后一步是形成碳酸酯。
工业生产:: 多卡帕明的工业生产方法尚未得到广泛的记录,但该领域的研发工作仍在继续。
化学反应分析
反应:: 多卡帕明可以发生各种反应,包括:
氧化: 氧化过程可以改变其结构。
还原: 还原反应可能发生在特定的官能团上。
取代: 取代反应可以取代特定的原子或基团。
乙酸酐: 用于乙酰化。
硫醇试剂: 用于硫醇化。
碳酸酯化试剂: 用于形成碳酸酯。
主要产物:: 这些反应过程中形成的主要产物取决于所使用的特定条件和反应物。
相似化合物的比较
多卡帕明的独特之处在于它既是 D1 受体激动剂,又是 β1-肾上腺素能受体激动剂。类似化合物包括多巴胺类似物和其他儿茶酚胺。
属性
IUPAC Name |
[4-[2-[[(2S)-2-acetamido-4-methylsulfanylbutanoyl]amino]ethyl]-2-ethoxycarbonyloxyphenyl] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O8S/c1-5-28-20(26)30-17-8-7-15(13-18(17)31-21(27)29-6-2)9-11-22-19(25)16(10-12-32-4)23-14(3)24/h7-8,13,16H,5-6,9-12H2,1-4H3,(H,22,25)(H,23,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVMAMIPILWYHQ-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)C(CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)OC1=C(C=C(C=C1)CCNC(=O)[C@H](CCSC)NC(=O)C)OC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1057820 | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74639-40-0 | |
| Record name | Docarpamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74639-40-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Docarpamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074639400 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Docarpamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1057820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DOCARPAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RPQ57D8S72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(1S)-1-[(2R,5R)-5-[(2R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate](/img/structure/B1201423.png)
![3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1201424.png)









![ETHYL 1-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-INDEN-2-YLIDENE)ETHYL]PIPERIDINE-4-CARBOXYLATE](/img/structure/B1201441.png)
![N-[5-[2-(4-morpholinyl)ethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1201442.png)
![1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[4-(2-furylcarbonyl)piperazino]-1-ethanone](/img/structure/B1201443.png)
